7,8-Dimethylquinoline: A Comprehensive Technical Guide on its Discovery and Synthesis
7,8-Dimethylquinoline: A Comprehensive Technical Guide on its Discovery and Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dimethylquinoline stands as a significant heterocyclic scaffold in the landscape of organic chemistry and drug discovery. As a substituted derivative of quinoline, a bicyclic aromatic compound first isolated from coal tar in 1834, it shares the rich chemical heritage and versatile reactivity of its parent structure.[1] The strategic placement of two methyl groups on the benzene ring of the quinoline system imparts unique steric and electronic properties, influencing its biological activity and utility as a synthetic intermediate. This guide provides a comprehensive overview of the historical context of 7,8-Dimethylquinoline's synthesis, a detailed examination of classical and modern synthetic methodologies, and an exploration of its applications in medicinal chemistry and materials science.
Historical Perspective: The Dawn of Quinoline Synthesis
The first synthesis of quinoline itself is credited to Konigs in 1879, who achieved this by passing allylaniline over heated litharge.[4] Shortly thereafter, he prepared quinoline by heating the condensation product of aniline and acrolein, a reaction that foreshadowed the more general and widely adopted Skraup synthesis.[4] These early breakthroughs opened the door to the systematic exploration of substituted quinolines, including dimethylated isomers like 7,8-Dimethylquinoline.
Classical Synthetic Strategies: The Skraup and Doebner-von Miller Reactions
The Skraup and Doebner-von Miller reactions are the cornerstones of classical quinoline synthesis and represent the most historically significant and direct routes to 7,8-Dimethylquinoline. Both methods rely on the acid-catalyzed cyclization of an aniline derivative with a three-carbon component.
The Skraup Synthesis
The Skraup synthesis, in its archetypal form, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol.[5] This is a highly exothermic reaction that requires careful control.
Causality in Experimental Choices:
-
Sulfuric Acid: Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization and dehydration steps.
-
Glycerol: Serves as the source of the three-carbon chain required to form the pyridine ring of the quinoline.
-
Oxidizing Agent: Typically nitrobenzene corresponding to the aniline used, which is reduced to aniline in the process, or arsenic pentoxide. The oxidant is crucial for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring system.
Workflow Diagram:
Caption: Workflow of the Skraup Synthesis of 7,8-Dimethylquinoline.
Experimental Protocol (General):
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 2,3-dimethylaniline, glycerol, and the oxidizing agent (e.g., the nitrobenzene of a related aniline).
-
Gently heat the mixture. The reaction is often vigorous and may require moderation with ferrous sulfate.
-
After the initial exothermic reaction subsides, continue heating to complete the reaction.
-
Cool the reaction mixture and cautiously dilute with water.
-
Neutralize the acidic solution with a strong base, such as sodium hydroxide, to liberate the free quinoline base.
-
Isolate the crude 7,8-Dimethylquinoline by steam distillation or solvent extraction.
-
Purify the product by distillation under reduced pressure or recrystallization.[5]
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for greater versatility in the substitution pattern of the resulting quinoline.[2] Instead of generating acrolein in situ from glycerol, this method utilizes α,β-unsaturated aldehydes or ketones.[2] This allows for the introduction of substituents on the newly formed pyridine ring. For the synthesis of 7,8-Dimethylquinoline, the reaction would typically employ crotonaldehyde, which is an α,β-unsaturated aldehyde.
Causality in Experimental Choices:
-
α,β-Unsaturated Carbonyl: Provides the three-carbon backbone for the pyridine ring and allows for the introduction of substituents.
-
Acid Catalyst: Typically a Brønsted acid like hydrochloric acid or a Lewis acid like zinc chloride, to promote the condensation and cyclization reactions.
-
Oxidant: An external oxidizing agent is often required for the final aromatization step, although in some cases, a Schiff base intermediate can act as the oxidant.
Workflow Diagram:
Caption: Workflow of the Doebner-von Miller Synthesis.
Experimental Protocol (General):
-
Dissolve 2,3-dimethylaniline in an acidic medium (e.g., aqueous hydrochloric acid).
-
Heat the solution to reflux.
-
Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the refluxing solution. The reaction can be vigorous, so controlled addition is crucial.[6]
-
Continue refluxing for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Cool the reaction mixture and neutralize with a strong base.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[7]
| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Skraup Synthesis | 2,3-Dimethylaniline, Glycerol | Conc. H₂SO₄, Oxidizing Agent | Simple starting materials, direct route to unsubstituted pyridine ring. | Highly exothermic and often violent reaction, harsh conditions, low to moderate yields. |
| Doebner-von Miller | 2,3-Dimethylaniline, α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst (Brønsted or Lewis) | More versatile for substituted quinolines, can be milder than Skraup. | Potential for polymerization of the carbonyl compound, may require an external oxidant.[6] |
Modern Synthetic Approaches
While the classical methods are robust, modern organic synthesis has introduced more efficient, milder, and often more regioselective routes to substituted quinolines. These methods often employ transition metal catalysis and offer a wider functional group tolerance.
Transition Metal-Catalyzed Annulations
Recent advances have focused on the construction of the quinoline ring system through C-H activation and annulation reactions catalyzed by transition metals such as palladium, rhodium, and copper. These methods offer high atom economy and can often be performed under milder conditions than the classical syntheses.
Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, have emerged as a powerful tool for the synthesis of diverse heterocyclic libraries. Several MCRs have been developed for the synthesis of quinolines, offering high efficiency and molecular diversity.
Applications of 7,8-Dimethylquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[7][8] While specific applications of 7,8-Dimethylquinoline are less extensively documented than for other isomers, its derivatives have been explored for various purposes.
-
Building Block in Pharmaceutical Synthesis: 7,8-Dimethylquinoline serves as a valuable starting material for the synthesis of more complex, biologically active molecules.[9] Its derivatives have been investigated for their potential as antitumor agents.[8]
-
Ligands in Asymmetric Catalysis: Chiral derivatives of tetrahydroquinolines, including those based on the 7,8-dimethylquinoline framework, have been employed as ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions.[10][11]
-
Antimicrobial and Antifungal Agents: Derivatives of 7,8-dimethylquinoline have been synthesized and screened for their potential as antimicrobial and antifungal agents.[12]
Characterization
The unambiguous identification of 7,8-Dimethylquinoline relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline ring system and two distinct singlets for the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, providing a carbon fingerprint that is unique to the 7,8-dimethyl isomer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 7,8-Dimethylquinoline (C₁₁H₁₁N), the molecular ion peak would be observed at an m/z corresponding to its molecular weight (approximately 157.21 g/mol ).
Conclusion
7,8-Dimethylquinoline, while perhaps not as extensively studied as some other quinoline isomers, represents a valuable scaffold in organic and medicinal chemistry. Its synthesis, rooted in the classical Skraup and Doebner-von Miller reactions, has evolved with the advent of modern synthetic methodologies. As a versatile building block, it continues to be a relevant starting point for the development of novel compounds with potential applications in drug discovery and materials science. Further exploration of the unique properties conferred by the 7,8-dimethyl substitution pattern is likely to uncover new and exciting applications for this important heterocyclic compound.
References
- Konigs, W. The Skraup Synthesis of Quinolines. Organic Reactions. 1879.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
- Application Notes and Protocols for the Skraup Synthesis of Quinolines. Benchchem.
- Doebner–Miller reaction. Wikipedia.
- Doebner-von Miller Synthesis. Source not further specified.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- 2,4-Dichloro-7,8-dimethyl-quinoline. PubMed. 2010.
- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Source not further specified.
- What is the complete procedure for Doebner-von miller reaction ?.
- 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum. ChemicalBook.
- Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in. RSC Publishing.
- 4,8-Dimethylquinoline | C11H11N | CID 34222. PubChem.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- 7,8-Dimethylquinoline-3-carboxylic acid | CAS 71082-60-5. SCBT.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
- 2,8-Dimethylquinoline. the NIST WebBook.
- Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. NIH.
- Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes.
- 2,7-Dimethylquinoline | C11H11N | CID 7138. PubChem.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
- Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. 2024.
- Supporting Inform
- 8-Methylquinoline(611-32-5) MS spectrum. ChemicalBook.
- (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl).
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. NIH.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. 2023.
- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
